molecular formula C16H17N3O3S B4498705 1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4498705
M. Wt: 331.4 g/mol
InChI Key: FHXYISFISPCCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    5-Fluoroindole: Used in medicinal chemistry for the development of new drugs. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-acetyl-N-(pyridin-3-ylmethyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12(20)19-8-6-14-9-15(4-5-16(14)19)23(21,22)18-11-13-3-2-7-17-10-13/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXYISFISPCCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 5
1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 6
1-ACETYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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